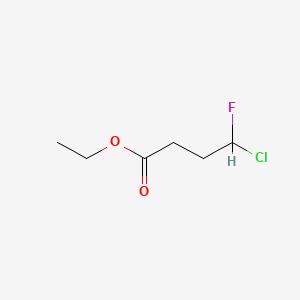
Ethyl 4-chloro-4-fluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-4-fluorobutanoate, also known as 4-chloro-4-fluorobutanoic acid ethyl ester, is an organic compound that has many uses in scientific research and industry. It is a versatile compound that can be used in a variety of applications, including synthesis of other compounds, laboratory experiments, and as a reagent.
Aplicaciones Científicas De Investigación
Ethyl Ethyl 4-chloro-4-fluorobutanoateluorobutanoate has a variety of applications in scientific research. It can be used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in chemical reactions. It has also been used as a surfactant in studies of the interaction between surfactants and proteins. Additionally, it has been used in studies of the interaction between organic molecules and metal ions, as well as in studies of the properties of polymers and other materials.
Mecanismo De Acción
The mechanism of action of ethyl Ethyl 4-chloro-4-fluorobutanoateluorobutanoate is not well understood. However, it is believed to act as an acid catalyst, promoting the reaction of acids and alcohols. Additionally, it is believed to act as a surfactant, reducing the surface tension of aqueous solutions and promoting the interaction between organic molecules and metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl Ethyl 4-chloro-4-fluorobutanoateluorobutanoate are not well understood. However, it is believed to be relatively non-toxic and is not known to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using ethyl Ethyl 4-chloro-4-fluorobutanoateluorobutanoate in laboratory experiments is its versatility. It can be used as a reagent, a catalyst, and a surfactant, making it a very useful compound for a wide variety of experiments. Additionally, it is relatively non-toxic and is not known to have any significant adverse effects on human health. The main limitation of using ethyl Ethyl 4-chloro-4-fluorobutanoateluorobutanoate in laboratory experiments is its cost. It is a relatively expensive compound and can be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for ethyl Ethyl 4-chloro-4-fluorobutanoateluorobutanoate. One potential direction is the development of new synthesis methods for the compound. Additionally, further research into the biochemical and physiological effects of the compound could lead to new applications in medicine and other fields. Finally, further research into the catalytic properties of the compound could lead to the development of new catalysts for use in organic synthesis.
Métodos De Síntesis
Ethyl Ethyl 4-chloro-4-fluorobutanoateluorobutanoate is synthesized by a process known as esterification. This process involves the reaction of an acid and an alcohol in the presence of a catalyst. In the case of ethyl Ethyl 4-chloro-4-fluorobutanoateluorobutanoate, the acid is Ethyl 4-chloro-4-fluorobutanoateluorobutanoic acid and the alcohol is ethyl alcohol. The reaction is typically conducted in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at a temperature of around 100°C and can be completed in a few hours.
Propiedades
IUPAC Name |
ethyl 4-chloro-4-fluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO2/c1-2-10-6(9)4-3-5(7)8/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGYLHUQPGFRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)










